3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]
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Overview
Description
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]: is a chemical compound with the molecular formula C27H28N2O5 and a molecular weight of 460.52 g/mol . . This compound is characterized by its yellow to orange crystalline powder form and is primarily used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] involves the reaction of 7-diethylamino-3-formylcoumarin with phosgene . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions . The product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistent quality and yield . The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] involves its interaction with specific molecular targets. The compound exhibits fluorescence properties due to its conjugated structure, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and diagnostics.
Comparison with Similar Compounds
Similar Compounds
7-Diethylaminocoumarin: A simpler coumarin derivative with similar fluorescent properties.
3-Formyl-7-diethylaminocoumarin: A precursor in the synthesis of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one].
3,3’-Carbonylbis(7-diethylaminocoumarin): Another name for the same compound.
Uniqueness
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] is unique due to its dual coumarin structure, which enhances its fluorescent properties and makes it highly suitable for applications requiring high sensitivity and specificity.
Properties
CAS No. |
143650-47-9 |
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Molecular Formula |
C23H20N2O5 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
7-(ethylamino)-3-[7-(ethylamino)-2-oxochromene-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C23H20N2O5/c1-3-24-15-7-5-13-9-17(22(27)29-19(13)11-15)21(26)18-10-14-6-8-16(25-4-2)12-20(14)30-23(18)28/h5-12,24-25H,3-4H2,1-2H3 |
InChI Key |
DJLOJZXCHRYEAA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)NCC)OC3=O |
Origin of Product |
United States |
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